molecular formula C15H20O4 B1139153 Epoxymicheliolide

Epoxymicheliolide

Numéro de catalogue: B1139153
Poids moléculaire: 264.32 g/mol
Clé InChI: IFWNFKWDSMXFLK-NCWRXGJMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epoxymicheliolide is a naturally occurring sesquiterpene lactone derived from the plant Aucklandia lappa Decne. It is known for its anti-inflammatory and anticancer properties. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Epoxymicheliolide can be synthesized through several synthetic routes. One common method involves the extraction of the compound from the plant Aucklandia lappa Decne, followed by purification using chromatographic techniques . The synthetic route typically involves the oxidation of micheliolide to form this compound. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and advanced extraction technologies has further enhanced the efficiency of industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Epoxymicheliolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and are used in further research and development .

Applications De Recherche Scientifique

Anticancer Properties

Mechanisms of Action:
EMCL has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer. The compound exerts its anticancer effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammation and cell survival in cancerous cells.

  • Renal Cell Carcinoma:
    • EMCL significantly inhibits RCC cell proliferation and induces apoptosis via mitochondrial and caspase-dependent pathways. It also suppresses epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by downregulating cyclooxygenase-2 (COX-2) through NF-κB inhibition .
  • Lung Cancer:
    • In studies involving lung cancer cell lines (A549 and PC-9), EMCL enhanced the efficacy of radiotherapy by reducing tumor growth and improving survival rates in animal models. It inhibited TGF-β secretion and EMT, further supporting its role in cancer therapy .
  • Colorectal Cancer:
    • EMCL has demonstrated protective effects against dextran sulfate sodium-induced colitis in mice, indicating its potential to ameliorate colorectal inflammation associated with cancer .

Anti-inflammatory Effects

EMCL's anti-inflammatory properties are particularly relevant in treating gastrointestinal disorders such as ulcerative colitis. The compound modulates macrophage activity by inhibiting pro-inflammatory cytokines and promoting antioxidant signaling pathways.

  • Ulcerative Colitis:
    • EMCL reduced symptoms of colitis by downregulating inducible nitric oxide synthase (iNOS), COX-2, and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in macrophages. This suggests that EMCL may serve as a promising candidate for therapeutic interventions in inflammatory bowel diseases .

Osteoclastogenesis Inhibition

Recent studies have indicated that EMCL can inhibit osteoclastogenesis, which is critical in conditions like osteoporosis. The compound reduces osteoclast production by blocking ERK1/2 phosphorylation and NFATc1 nuclear translocation, thus preventing bone resorption .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer Treatment Inhibition of NF-κB signalingSuppresses RCC growth; enhances radiotherapy efficacy in lung cancer
Anti-inflammatory Downregulation of pro-inflammatory cytokinesAmeliorates symptoms of ulcerative colitis
Bone Health Inhibition of osteoclastogenesisReduces bone resorption through ERK1/2 pathway inhibition

Mécanisme D'action

Epoxymicheliolide exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Epoxymicheliolide is structurally related to other sesquiterpene lactones such as parthenolide and micheliolide. it is more stable under acidic and alkaline conditions, making it a more suitable candidate for therapeutic applications . Similar compounds include:

This compound stands out due to its enhanced stability and broad spectrum of biological activities, making it a promising compound for further research and development.

Activité Biologique

Epoxymicheliolide (EMCL) is a novel guaiane-type sesquiterpene lactone derived from Tanacetum parthenium (feverfew), recognized for its diverse biological activities, particularly in oncology and bone metabolism. This article delves into the mechanisms through which EMCL exerts its effects, supported by recent research findings and case studies.

Anticancer Properties

EMCL has been shown to inhibit tumor growth and metastasis in various cancer types, including renal cell carcinoma (RCC) and glioma. The primary mechanisms involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway and the downregulation of cyclooxygenase-2 (COX-2).

  • Renal Cell Carcinoma : In a study, EMCL significantly suppressed RCC cell proliferation and induced apoptosis via mitochondrial and caspase-dependent pathways. It inhibited epithelial-mesenchymal transition, thereby reducing cell invasion and metastasis. The study utilized assays such as CCK-8 for cell viability and wound-healing assays to assess migration .
  • Glioma : EMCL also demonstrated potential in glioma treatment by downregulating the NF-κB/COX-2 pathway, contributing to reduced cell viability and invasion .

Osteoclastogenesis Inhibition

Recent studies have highlighted EMCL's role in bone health by inhibiting osteoclastogenesis, which is crucial in preventing osteoporosis. EMCL suppresses the phosphorylation of ERK1/2 and prevents NFATc1 nuclear translocation, key steps in osteoclast differentiation.

  • Osteoporosis Resistance : In ovariectomized (OVX) mice models, EMCL significantly reduced osteoclast numbers and bone resorption, suggesting its therapeutic potential against estrogen deficiency-induced osteoporosis .

Case Studies & Experimental Data

Study FocusFindingsMethodology
RCC Tumor GrowthEMCL inhibited RCC proliferation and induced apoptosis.CCK-8 assay, immunofluorescence analysis
Glioma Cell ViabilityDownregulation of COX-2 via NF-κB inhibition led to reduced glioma cell viability.Wound healing assay, CCK-8 assay
OsteoclastogenesisEMCL reduced osteoclast production by inhibiting ERK1/2 and NFATc1 signaling pathways.In vivo OVX mouse model

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Epoxymicheliolide (EMCL) in preclinical studies?

  • Answer : EMCL synthesis typically involves isolation from natural sources (e.g., Inula helenium) or semi-synthetic modification of precursors like parthenolide (PTL). Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. For pharmacological studies, ensure batch-to-batch consistency using these techniques to avoid variability in biological assays .

Q. How is the anti-proliferative activity of EMCL validated in cancer cell lines, and what are the standard assays?

  • Answer : The MTT or CCK-8 assay is used to measure cell viability after EMCL treatment (e.g., 0–100 μM, 48–72 hours). Apoptosis is validated via Annexin V/PI staining and caspase-3/9 activation assays. For example, EMCL reduced U251 glioma cell viability by 50% at 20 μM (48 hours) . Dose-response curves and IC50 calculations are critical for reproducibility. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle) to contextualize results .

Q. What signaling pathways are primarily targeted by EMCL, and how are these mechanisms experimentally confirmed?

  • Answer : EMCL inhibits the NF-κB pathway by blocking p65/p50 nuclear translocation, validated via immunofluorescence and electrophoretic mobility shift assays (EMSA). Downstream effects on COX-2 and MMP-2/9 expression are quantified using Western blot or qPCR. For example, EMCL reduced MMP-9 expression by 60% in renal cell carcinoma (RCC) cells at 10 μM . Dual-luciferase reporter assays confirm NF-κB transcriptional activity suppression .

Advanced Research Questions

Q. How can researchers resolve contradictory data on EMCL’s efficacy across different cancer models?

  • Answer : Contradictions often arise from cell-type-specific signaling crosstalk or variations in experimental design (e.g., treatment duration, serum concentration). Address these by:

  • Conducting dose- and time-course experiments to identify optimal conditions.
  • Comparing transcriptomic/proteomic profiles (RNA-seq, SILAC) to identify pathway-specific resistance mechanisms.
  • Validating findings in 3D spheroid or patient-derived xenograft (PDX) models to better mimic in vivo complexity .

Q. What strategies are recommended for optimizing EMCL’s bioavailability and pharmacokinetics in in vivo studies?

  • Answer : EMCL’s poor solubility and rapid metabolism limit in vivo efficacy. Strategies include:

  • Formulating with nano-carriers (e.g., liposomes, PLGA nanoparticles) to enhance stability and tumor targeting.
  • Co-administering with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life.
  • Monitoring plasma concentrations via LC-MS/MS to validate pharmacokinetic improvements .

Q. How should researchers design experiments to differentiate EMCL’s direct cytotoxic effects from off-target immune modulation?

  • Answer : Use immune-deficient (e.g., NOD/SCID) versus immune-competent mouse models to isolate direct cytotoxic effects. In vitro, employ co-culture systems (e.g., cancer cells with macrophages) to assess immune modulation. Flow cytometry for CD8+ T-cell infiltration and cytokine arrays (e.g., IL-6, TNF-α) can quantify immune responses .

Q. What statistical approaches are critical for analyzing EMCL’s dose-dependent effects in heterogeneous tumor samples?

  • Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values. For heterogeneous data, apply mixed-effects models or bootstrapping to account for variability. Principal component analysis (PCA) can identify confounding variables (e.g., hypoxia, cell cycle phase) .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility of EMCL’s anti-metastatic effects in invasion assays?

  • Answer : Standardize assays using Boyden chambers or microfluidic chips with Matrigel-coated membranes. Include controls for baseline invasion (e.g., untreated cells) and validate results with siRNA knockdown of EMT markers (e.g., Snail, Vimentin). Report migration rates as % inhibition relative to control .

Q. What guidelines should be followed for reporting EMCL’s chemical and pharmacological data in manuscripts?

  • Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Provide NMR, HPLC, and MS data in the Supporting Information.
  • Report IC50 values with 95% confidence intervals.
  • Include raw data for key experiments (e.g., Western blot densitometry) to enable independent validation .

Q. How can conflicting results between in vitro and in vivo EMCL studies be systematically addressed?

  • Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro potency with in vivo exposure. Use genetically engineered models (e.g., NF-κB reporter mice) to track pathway inhibition in real time. Cross-validate findings with orthogonal assays (e.g., PET imaging for tumor metabolism) .

Propriétés

IUPAC Name

(1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWNFKWDSMXFLK-NCWRXGJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.